
1H-Indazol-7-amine
Vue d'ensemble
Description
1H-Indazol-7-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures composed of a pyrazole ring fused to a benzene ringIndazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Méthodes De Préparation
The synthesis of 1H-Indazol-7-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzonitriles with hydrazine derivatives. This reaction typically requires a catalyst such as copper acetate and is carried out under an oxygen atmosphere in dimethyl sulfoxide (DMSO) to form the indazole ring . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without the need for a catalyst or solvent .
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1H-Indazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high yield and purity .
Applications De Recherche Scientifique
Anticancer Properties
1H-Indazol-7-amine and its derivatives have been extensively studied for their anticancer potential. Research indicates that various substituted indazole derivatives exhibit promising anti-proliferative effects against multiple cancer cell lines.
Case Studies
- Study on Indazole Derivatives : A series of 1H-indazole derivatives were synthesized and evaluated for their activity against human cancer cell lines, including A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma). Among these, compound 6o demonstrated significant inhibitory effects on K562 cells with an IC50 value of 5.15 µM, while showing selectivity towards normal cells with an IC50 of 33.2 µM .
- N-(4-fluorobenzyl)-1H-indazol-6-amine : This derivative exhibited potent anti-proliferative activity with an IC50 value of 14.3 ± 4.4 µM against HCT116 colorectal cancer cells, indicating its potential as a lead compound for further development .
Compound Name | Cell Line | IC50 (µM) | Selectivity |
---|---|---|---|
6o | K562 | 5.15 | Yes |
N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | 14.3 ± 4.4 | No |
Cardiovascular Applications
Indazole derivatives are also being investigated for their effects on cardiovascular diseases. For instance, 7-nitroindazole has shown promising results in reducing biomarkers associated with cardiovascular stress.
Findings
- Chronic Administration Effects : In a study involving spontaneously hypertensive rats, administration of 7-nitroindazole significantly decreased levels of asymmetric dimethylarginine (ADMA) and homocysteine, both of which are linked to cardiovascular risks. This compound improved plasma redox status and reduced oxidative stress markers .
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has been explored, particularly in relation to indoleamine 2,3-dioxygenase (IDO1), which is implicated in tumor immune evasion.
Research Highlights
- IDO1 Inhibition : A novel series of indazole derivatives were synthesized to evaluate their IDO1 inhibitory activities. Among these, certain compounds exhibited remarkable IDO1 inhibition with IC50 values as low as 5.3 µM . The structure-activity relationships indicated that specific substitutions at the 4-position and 6-position of the indazole scaffold were crucial for enhancing inhibitory activity.
Compound Name | IDO1 IC50 (µM) |
---|---|
Compound 120 | 5.3 |
Compound 121 | 0.720 |
Mécanisme D'action
The mechanism of action of 1H-Indazol-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain indazole derivatives are known to inhibit kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, inflammation, and other biological processes .
Comparaison Avec Des Composés Similaires
1H-Indazol-7-amine can be compared with other indazole derivatives, such as 1H-Indazole-3-amine and 1H-Indazole-6-amine. While these compounds share a similar core structure, their biological activities and applications can vary significantly. For instance, 1H-Indazole-3-amine has been studied for its anticancer properties, whereas 1H-Indazole-6-amine is known for its potential as an anti-inflammatory agent .
Similar compounds include:
- 1H-Indazole-3-amine
- 1H-Indazole-6-amine
- 2H-Indazole
- 3H-Indazole
Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry .
Activité Biologique
1H-Indazol-7-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound is a derivative of indazole, a bicyclic structure known for its pharmacological potential. Indazole derivatives have been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific focus on the 7-amino substituent enhances its biological profile, allowing for targeted therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and survival. Key mechanisms include:
- Inhibition of Kinases : Several studies have reported that indazole derivatives can inhibit kinases such as FGFR1 and ERK1/2, which are crucial in cancer signaling pathways. For instance, compounds with indazole scaffolds have shown IC50 values in the nanomolar range against these targets, indicating strong inhibitory potential .
- Induction of Apoptosis : Research indicates that this compound and its derivatives can induce apoptosis in cancer cells by affecting the Bcl2 family proteins and modulating the p53/MDM2 pathway. This leads to cell cycle arrest and increased rates of programmed cell death .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Variations in substituents at different positions on the indazole ring significantly influence biological activity:
Compound | Substituent | IC50 (μM) | Target |
---|---|---|---|
9f | N-(4-fluorobenzyl) | 14.3 ± 4.4 | HCT116 (colorectal cancer) |
6o | - | 5.15 | K562 (chronic myeloid leukemia) |
2f | 4-(4-methylpiperazin-1-yl)phenyl | 0.23 - 1.15 | Various cancer cell lines |
These findings suggest that specific modifications can enhance potency and selectivity against cancer cell lines while minimizing toxicity to normal cells .
Anticancer Activity
A significant study focused on synthesizing a series of indazole derivatives, including this compound, evaluated their anticancer properties across multiple human cancer cell lines:
- Study Design : Compounds were synthesized and tested using the Sulforhodamin B (SRB) assay to determine their cytotoxicity.
- Results : Seven out of eight synthesized compounds demonstrated notable growth inhibition with IC50 values ranging from 2.9 to 59.0 μM across various cancer cell lines, with compound 9f showing particularly potent activity against HCT116 cells .
- : The results indicated that modifications at the amino position significantly enhanced anticancer activity, supporting the hypothesis that structural variations can lead to improved therapeutic agents.
Mechanistic Insights
Further investigations into the mechanism revealed that compound 6o exhibited selective cytotoxicity towards K562 cells with an IC50 value of 5.15 µM while maintaining relatively low toxicity towards normal HEK-293 cells (IC50 = 33.2 µM). This selectivity suggests a promising therapeutic index for further development .
Propriétés
IUPAC Name |
1H-indazol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFFCAGPSWJBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175718 | |
Record name | 1H-Indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21443-96-9 | |
Record name | 1H-Indazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21443-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazol-7-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021443969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indazol-7-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indazol-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H-indazol-7-amine interact with bacterial DNA ligase?
A: The research abstract [] states that this compound (AT4213) binds to an alternate binding site on bacterial DNA ligase. This suggests that the compound may not directly compete with the enzyme's natural substrates but instead exerts its influence through an allosteric mechanism. Further research is needed to fully elucidate the specific interactions between this compound and the amino acid residues within this alternate binding site.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.